REACTION_CXSMILES
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[F:1][C:2]([F:9])([F:8])[C:3]([O:5]CC)=O.[CH:10]([NH2:14])([CH2:12][CH3:13])[CH3:11]>>[CH3:11][CH:10]([NH:14][C:3](=[O:5])[C:2]([F:1])([F:8])[F:9])[CH2:12][CH3:13]
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Name
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|
Quantity
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295 g
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Type
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reactant
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Smiles
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FC(C(=O)OCC)(F)F
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(CC)N
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The resulting amide distilled at 72.5° C./8 mm Hg
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Name
|
|
Type
|
|
Smiles
|
CC(CC)NC(C(F)(F)F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |